(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol CAS 1217790-45-8 properties
(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol CAS 1217790-45-8 properties
An In-Depth Technical Guide to (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol (CAS 1217790-45-8): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol is a chiral bifunctional molecule featuring a 4-aminopiperidine core and an (R)-configured propanol side chain. This unique combination of a privileged heterocyclic scaffold and a stereospecific hydrogen-bonding moiety makes it a highly valuable building block for medicinal chemists and drug development professionals. The piperidine ring is a common structural motif in numerous approved drugs, prized for its favorable physicochemical properties and ability to orient substituents in precise three-dimensional space. This guide provides a comprehensive technical overview of the compound's properties, outlines robust methodologies for its synthesis and characterization, explores its diverse applications in modern drug discovery, and details essential safety protocols.
Core Physicochemical and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in leveraging (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol for research and development.
Structural Features: The molecule's power lies in its distinct functional domains:
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4-Aminopiperidine Core: A saturated heterocycle containing a basic secondary amine within the ring and a primary amine at the 4-position. This core acts as a rigid scaffold, and its amino groups serve as key interaction points or handles for further chemical modification.
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Chiral (R)-propan-1-ol Side Chain: This group introduces a specific stereocenter and a primary alcohol. The hydroxyl group is an excellent hydrogen bond donor and acceptor, critical for molecular recognition at a biological target. The (R)-configuration is crucial for achieving enantioselective interactions with chiral protein binding sites.
Physicochemical Data Summary:
| Property | Value | Source / Notes |
| CAS Number | 1217790-45-8 | [1] |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.14 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted based on similar propanols[2][3] |
| Boiling Point | Not experimentally determined; predicted to be high due to hydrogen bonding | |
| Solubility | Miscible with water and polar organic solvents like ethanol and methanol | Predicted based on propan-1-ol and aminopiperidine structures[4] |
| Topological Polar Surface Area (TPSA) | 49.49 Ų | Calculated for the isomeric 3-(4-Aminopiperidin-1-yl)propan-1-ol[5] |
Synthesis and Purification
A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. While a specific documented synthesis for this exact CAS number is not publicly detailed, a robust pathway can be designed based on established chemical principles for analogous structures.[6][7]
Proposed Retrosynthetic Analysis
The most logical approach involves a reductive amination, a cornerstone of amine synthesis in pharmaceutical chemistry. This strategy offers high efficiency and control over the formation of the C-N bond at the piperidine nitrogen.
Caption: Retrosynthetic analysis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a two-step process: reductive amination followed by deprotection. This approach is chosen for its high yield and the use of a common protecting group (Boc) that prevents side reactions at the piperidine nitrogen.
Step 1: Reductive Amination
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Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add (R)-2-aminopropan-1-ol (1.1 eq).
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Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. The causality here is to allow for the formation of the iminium ion intermediate, which is the electrophile for the subsequent reduction.
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Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control the reaction rate and temperature. This reagent is selective for imines over ketones, providing a self-validating system where the starting ketone is less likely to be reduced directly.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 2: Boc Deprotection
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Reaction Setup: Dissolve the crude product from Step 1 in a minimal amount of a solvent like DCM or 1,4-dioxane.
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution). The acid protonates the carbamate, leading to its collapse and release of the free amine.
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Monitoring: Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. Re-dissolve the residue in a minimal amount of water and basify to a pH > 10 with aqueous NaOH or K₂CO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers and concentrate to yield the final product.
Purification Protocol
The crude product can be purified by silica gel column chromatography.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide (NH₄OH, ~1%) to prevent the amine product from streaking on the acidic silica gel.
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of the compound.
Caption: A standard quality control workflow for compound validation.
Detailed Analytical Methodologies
1. Chiral High-Performance Liquid Chromatography (HPLC) This is the most critical technique for confirming the enantiomeric excess (% ee) of the final product.
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Instrument: HPLC system with a UV detector.
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Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-H or equivalent.[8]
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Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.[8]
-
Detection: UV at a low wavelength (e.g., 210 nm) where the molecule absorbs.
-
Analysis: The (R) and (S) enantiomers will have distinct retention times. The % ee is calculated from the relative peak areas.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the propanol side chain (including a doublet for the methyl group), and distinct multiplets for the non-equivalent protons on the piperidine ring.
-
¹³C NMR: Confirms the carbon skeleton. For a similar, more complex derivative, signals for the piperidine carbons were observed between δ 33-54 ppm.[9]
3. Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) in positive mode is ideal for this basic compound.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 159.15.
Applications in Medicinal Chemistry and Drug Discovery
The 4-aminopiperidine scaffold is a "privileged structure" in drug discovery, appearing in numerous clinical candidates and approved drugs.[7][10] Its derivatives have shown a wide range of biological activities.
Caption: Diverse therapeutic applications of the 4-aminopiperidine core.
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DPP-4 Inhibitors: The (R)-3-aminopiperidine moiety is a key component of Linagliptin (BI 1356), a highly potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[11] The amino group forms a critical salt bridge in the enzyme's active site. The propanol side chain in our target molecule could serve a similar role in novel inhibitor designs.
-
Anticancer Agents: Derivatives of 6-(4-aminopiperidin-1-yl)-pyrimidine-2,4-dione have been synthesized and evaluated as potential anticancer agents targeting thymidylate synthase (TS), a crucial enzyme for DNA synthesis.[9]
-
Neuroprotective Agents: Piperidine-containing molecules have been developed as selective sigma receptor ligands, which show promise in providing neuroprotection against glutamate-induced oxidative stress.[12]
-
CCR5 Antagonists: The 4-aminopiperidine structure serves as a key building block in the synthesis of CCR5 antagonists, which are a class of drugs used in the treatment of HIV.[13]
The (R)-2-hydroxypropyl group on the piperidine nitrogen provides a specific vector for interaction, allowing chemists to probe binding pockets with a defined stereochemistry and hydrogen-bonding capability, potentially improving selectivity and potency.
Safety, Handling, and Storage
Based on safety data for structurally related aminopiperidines and propanols, (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol should be handled as a hazardous chemical.[14][15]
Hazard Identification:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[14][15]
-
Serious Eye Damage: Corrosive to the eyes and may cause severe damage.[14][15]
-
Acute Toxicity: May be harmful if swallowed.
Recommended Handling and Personal Protective Equipment (PPE):
| Precaution | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of vapors. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles and a face shield. | To protect against splashes which can cause severe eye damage.[15] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact, which can cause burns.[14] |
| Body Protection | Wear a lab coat. | To protect underlying clothing and skin. |
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[14]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[14]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[14][16]
-
Store locked up and away from strong oxidizing agents and strong acids.[14]
Conclusion
(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol (CAS 1217790-45-8) is more than a simple chemical reagent; it is a sophisticated building block designed for modern drug discovery. Its combination of a privileged piperidine core and a chiral side chain offers a compelling platform for developing highly selective and potent therapeutic agents across a spectrum of diseases, from metabolic disorders to oncology. By understanding its properties and employing rigorous synthetic and analytical methods, researchers can effectively unlock the potential of this valuable molecule in the pursuit of novel medicines.
References
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Thoreauchem. (n.d.). (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
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CompTox Chemicals Dashboard, EPA. (2025). 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- Properties. Retrieved from [Link]
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Wang, Z. J., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(19), 3206-3213. [Link]
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FAO.org. (n.d.). PROPAN-1-OL. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15. [Link]
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Prezzavento, O., et al. (2010). Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect. Journal of Medicinal Chemistry, 53(15), 5881-5885. [Link]
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Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]
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Iesce, M. R., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5323. [Link]
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Sboarina, M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(15), 11204-11226. [Link]
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